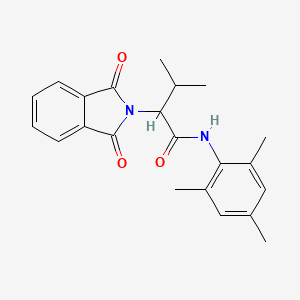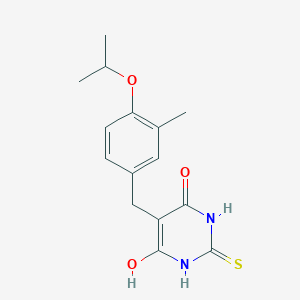![molecular formula C24H22N2O4 B5090867 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide](/img/structure/B5090867.png)
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB is a small molecule that belongs to the class of benzamide derivatives and has been studied for its pharmacological properties in various fields such as cancer research, neuroscience, and immunology.
科学研究应用
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of research. In cancer research, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide has been reported to have immunomodulatory effects and can be used as an anti-inflammatory agent.
作用机制
The exact mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide also inhibits angiogenesis by suppressing the expression of VEGF and MMP-9. In neurodegenerative diseases, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide has been shown to protect neurons by reducing oxidative stress and inflammation. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide's immunomodulatory effects are believed to be mediated through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide inhibits cell proliferation, induces apoptosis, and suppresses angiogenesis. In neurodegenerative diseases, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide protects neurons from oxidative stress and inflammation. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide also has immunomodulatory effects and can be used as an anti-inflammatory agent.
实验室实验的优点和局限性
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide has several advantages for lab experiments, including its small molecular weight, high solubility, and stability. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide can be easily synthesized in the lab and can be modified to optimize its pharmacological properties. However, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide also has some limitations, including its low bioavailability and potential toxicity at high doses. Further studies are needed to optimize the pharmacokinetics and toxicity profile of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide.
未来方向
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide has shown promising results in various fields of research, and there are several future directions that can be explored. In cancer research, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide can be further studied for its potential as a chemotherapeutic agent and can be combined with other drugs to enhance its efficacy. In neurodegenerative diseases, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide can be studied for its potential as a disease-modifying agent and can be tested in various animal models. In addition, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide can be further modified to optimize its pharmacokinetics and toxicity profile.
Conclusion
In conclusion, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide has been extensively studied for its pharmacological properties in various fields such as cancer research, neuroscience, and immunology. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide's mechanism of action is not fully understood, but it is believed to act through multiple pathways. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide has various biochemical and physiological effects and has several advantages for lab experiments. Further studies are needed to optimize the pharmacokinetics and toxicity profile of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide and to explore its potential therapeutic applications in various fields of research.
合成方法
The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide involves the condensation of 4-butoxybenzoic acid with 4-amino-2-hydroxybenzamide, followed by the cyclization of the resulting intermediate with 2-aminophenol. The final product is obtained after purification and isolation through column chromatography. The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide has been reported in various scientific journals, and the yield and purity of the compound can be optimized by modifying the reaction conditions.
属性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-2-3-14-29-18-11-8-16(9-12-18)23(28)25-17-10-13-19(21(27)15-17)24-26-20-6-4-5-7-22(20)30-24/h4-13,15,27H,2-3,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORPJZJEDDUMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(4-tert-butylphenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5090796.png)

![10-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B5090812.png)
![N-cycloheptyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5090820.png)
![{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5090826.png)
![4-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5090827.png)
![3,6-dimethyl-N-[3-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5090835.png)
![3-(benzylsulfonyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B5090838.png)
![{4-bromo-2-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5090846.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5090853.png)

![2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5090877.png)
![3-chloro-5-phenyl-N-(3-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5090882.png)
